4-(3-nitro-benzoyl)-1,3-dihydro-imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-nitro-benzoyl)-1,3-dihydro-imidazol-2-one is an organic compound that belongs to the class of nitrobenzoyl derivatives. This compound is characterized by the presence of a nitro group attached to a benzoyl moiety, which is further connected to a dihydroimidazol-2-one ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-nitro-benzoyl)-1,3-dihydro-imidazol-2-one typically involves the nitration of benzoyl derivatives followed by cyclization reactions. One common method includes the nitration of benzoyl chloride to form 3-nitrobenzoyl chloride, which is then reacted with an imidazole derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of nitro compounds and reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
4-(3-nitro-benzoyl)-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoyl moiety can undergo electrophilic substitution reactions, especially in the presence of activating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) in the presence of iron (Fe) as a catalyst.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of 4-(3-Aminobenzoyl)-1,3-dihydroimidazol-2-one.
Substitution: Formation of halogenated benzoyl derivatives.
Scientific Research Applications
4-(3-nitro-benzoyl)-1,3-dihydro-imidazol-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-nitro-benzoyl)-1,3-dihydro-imidazol-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target enzymes and proteins involved in cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Similar structure with a chloro substituent instead of the imidazole ring.
3-Nitrobenzoic acid: Lacks the imidazole ring but shares the nitrobenzoyl moiety.
4-Nitrobenzoyl chloride: Precursor in the synthesis of 4-(3-nitro-benzoyl)-1,3-dihydro-imidazol-2-one.
Uniqueness
This compound is unique due to the presence of both the nitrobenzoyl and dihydroimidazol-2-one moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H7N3O4 |
---|---|
Molecular Weight |
233.18 g/mol |
IUPAC Name |
4-(3-nitrobenzoyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C10H7N3O4/c14-9(8-5-11-10(15)12-8)6-2-1-3-7(4-6)13(16)17/h1-5H,(H2,11,12,15) |
InChI Key |
VZJASQKSGCZEOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CNC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.